
Mouse TREM-1 SCHOOL peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mouse TREM-1 SCHOOL peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is Gly-Leu-Leu-Ser-Lys-Ser-Leu-Val-Phe. The synthesis starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Mouse TREM-1 SCHOOL peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: TFA, water, scavengers (e.g., triisopropylsilane)
Purification: HPLC
Major Products
The major product of the synthesis is the this compound itself, with a molecular weight of 963.17 g/mol and the formula C46H78N10O12 .
Scientific Research Applications
Sepsis Treatment
Research has demonstrated that TREM-1 SCHOOL peptides can mitigate the severity of sepsis. In murine models, these peptides have shown efficacy in reducing mortality rates associated with lipopolysaccharide-induced shock and microbial sepsis caused by Escherichia coli . The modulation of TREM-1 signaling leads to improved hemodynamic stability and reduced inflammatory responses, highlighting its potential as a therapeutic agent in septic conditions .
Rheumatoid Arthritis
In studies involving collagen-induced arthritis, TREM-1 inhibitory peptides have been shown to reduce inflammation and protect against joint damage. The peptide GF9, derived from the SCHOOL model, was effective in decreasing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, thus ameliorating disease symptoms . This suggests that TREM-1 inhibition could be a promising strategy for treating rheumatoid arthritis.
Colitis Management
In experimental models of colitis, inhibition of TREM-1 has been linked to reduced disease severity. Studies indicate that TREM-1 blockade enhances autophagy processes and restores microbiota balance, which are critical for maintaining intestinal health . This indicates that targeting TREM-1 could provide a novel approach to managing inflammatory bowel diseases.
Cancer Immunotherapy
Recent findings suggest that inhibiting TREM-1 can enhance anti-tumor immunity by reducing immunosuppressive signals within the tumor microenvironment. In mouse models of melanoma and fibrosarcoma, TREM-1 silencing led to increased cytotoxic T-cell activity and improved responses to anti-PD-1 therapy . This positions TREM-1 inhibitors as potential adjuncts in cancer immunotherapy.
Case Studies
Mechanism of Action
Mouse TREM-1 SCHOOL peptide inhibits the interaction between TREM-1 and DAP-12, preventing the activation of downstream signaling pathways. TREM-1 is a transmembrane receptor that amplifies inflammatory responses by synergizing with Toll-like receptors (TLRs). The inhibition of TREM-1 signaling by the peptide reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .
Comparison with Similar Compounds
Similar Compounds
Nangibotide: A TREM-1 inhibitor currently in clinical trials for sepsis.
TREM-1 Fc Fusion Protein: Used in preclinical studies to block TREM-1 signaling.
Uniqueness
Mouse TREM-1 SCHOOL peptide is unique due to its ligand-independent mechanism of action. Unlike other inhibitors that block receptor-ligand interactions, this peptide directly targets the receptor’s signaling pathway, offering a novel approach to modulating immune responses .
Biological Activity
The Mouse TREM-1 SCHOOL peptide is a synthetic peptide that acts as an inhibitor of the triggering receptor expressed on myeloid cells-1 (TREM-1). TREM-1 plays a significant role in amplifying inflammatory responses during infections and other pathological conditions. This article delves into the biological activity of the this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.
Overview of TREM-1 Function
TREM-1 is primarily expressed on myeloid cells, including neutrophils and monocytes. It is known to enhance inflammatory responses by promoting the secretion of pro-inflammatory cytokines in response to microbial products such as lipopolysaccharides (LPS) . The activation of TREM-1 is mediated through its interaction with the adapter protein DAP12, leading to downstream signaling pathways that amplify inflammation .
The this compound functions by inhibiting TREM-1 signaling pathways. It disrupts the interaction between TREM-1 and DAP12, thus preventing the subsequent activation of inflammatory responses. This modulation can be beneficial in controlling excessive inflammation without significantly impairing pathogen clearance .
Key Mechanisms:
- Inhibition of Cytokine Release : The peptide has been shown to reduce the levels of inflammatory cytokines in various models, thereby attenuating the inflammatory response .
- Impact on Neutrophil Function : Studies indicate that the inhibition of TREM-1 can enhance neutrophil migration and function during infections, improving host defense mechanisms .
In Vivo Studies
Several animal studies have demonstrated the biological activity of the this compound:
Clinical Implications
The modulation of TREM-1 signaling through the this compound presents potential therapeutic avenues for a variety of conditions characterized by excessive inflammation, including:
- Sepsis
- Acute Respiratory Distress Syndrome (ARDS)
- Autoimmune Diseases such as rheumatoid arthritis
- Cardiovascular Diseases related to ischemia
Properties
Molecular Formula |
C46H78N10O12 |
---|---|
Molecular Weight |
963.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C46H78N10O12/c1-25(2)18-31(49-37(59)22-48)40(61)51-32(19-26(3)4)41(62)55-35(23-57)43(64)50-30(16-12-13-17-47)39(60)54-36(24-58)44(65)52-33(20-27(5)6)42(63)56-38(28(7)8)45(66)53-34(46(67)68)21-29-14-10-9-11-15-29/h9-11,14-15,25-28,30-36,38,57-58H,12-13,16-24,47-48H2,1-8H3,(H,49,59)(H,50,64)(H,51,61)(H,52,65)(H,53,66)(H,54,60)(H,55,62)(H,56,63)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,38-/m0/s1 |
InChI Key |
ZUSCLEXGEXGNHH-CKJCXVCBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.